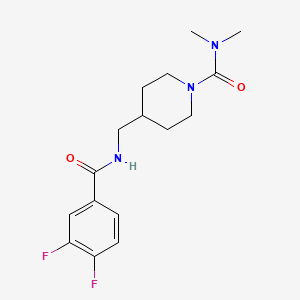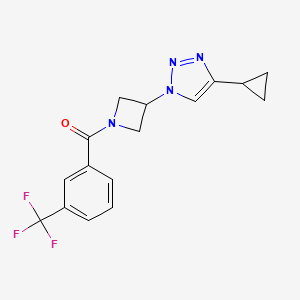![molecular formula C15H13F3N4OS2 B2734137 2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(4-methylthiazol-2-yl)acetamide CAS No. 1396846-50-6](/img/structure/B2734137.png)
2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(4-methylthiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazoles and imidazoles are important heterocyclic moieties that possess a broad range of chemical and biological properties . They are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Molecular Structure Analysis
The molecular structure of a compound like this would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography .Chemical Reactions Analysis
Thiazole and imidazole rings can participate in a variety of chemical reactions, including electrophilic and nucleophilic substitutions, oxidations, and reductions . The specific reactions that your compound might undergo would depend on the other functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its exact structure. Some general properties of thiazole and imidazole derivatives include high solubility in water and other polar solvents, and the ability to form hydrogen bonds .Scientific Research Applications
Anticancer Activity
- Synthesis and Anticancer Evaluation : Novel 4-thiazolidinones containing the benzothiazole moiety have been synthesized and evaluated for their anticancer activity. Certain compounds demonstrated significant anticancer activity against various cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. Among these, specific derivatives were identified as particularly active, showcasing the potential of benzothiazole derivatives in anticancer drug development (Havrylyuk et al., 2010).
Antimicrobial and Antitumor Activity
- Antitumor and Antimicrobial Properties : Research into N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives revealed considerable anticancer activity against some cancer cell lines. These findings highlight the potential of benzothiazole derivatives in the development of new therapeutic agents (Yurttaş et al., 2015).
Insecticidal Assessment
- Insecticidal Activities : New heterocycles incorporating a thiadiazole moiety were synthesized and assessed for their insecticidal properties against the cotton leafworm, Spodoptera littoralis. This research suggests the utility of such compounds in developing new insecticides (Fadda et al., 2017).
Synthesis and Characterization of Arylidene Compounds
- Development of Arylidene Derivatives : Arylidene compounds derived from 2-iminothiazolidine-4-one have been synthesized, with potential applications in various fields due to their antimicrobial activities against both Gram-positive and Gram-negative bacteria (Azeez & Abdullah, 2019).
Novel Heterocyclic Syntheses
- Cascade Reactions for Heterocyclic Compounds : Utilizing thioureido-acetamides as starting materials, a range of heterocycles was synthesized through one-pot cascade reactions, demonstrating the versatility of these compounds in generating diverse molecular structures (Schmeyers & Kaupp, 2002).
Future Directions
properties
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-2-[methyl-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N4OS2/c1-8-7-24-13(19-8)20-11(23)6-22(2)14-21-12-9(15(16,17)18)4-3-5-10(12)25-14/h3-5,7H,6H2,1-2H3,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQHZKKWNDQVCOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CN(C)C2=NC3=C(C=CC=C3S2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(4-methylthiazol-2-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzamide](/img/structure/B2734054.png)
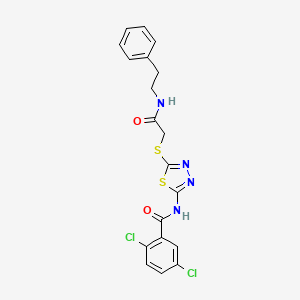
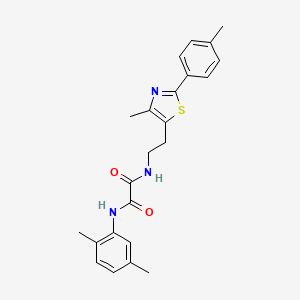
![2-Chloro-N-[2-(4-chloro-2-hydroxyphenyl)propan-2-yl]acetamide](/img/structure/B2734062.png)
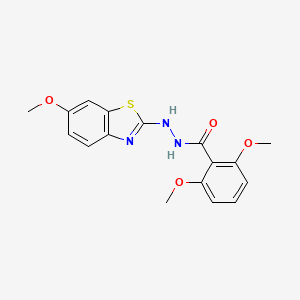
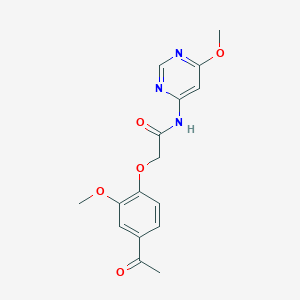
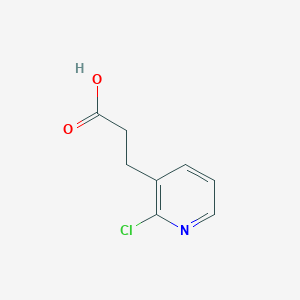
![N-(2,5-dimethylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2734068.png)
![2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2734069.png)
![N-(1,3-benzodioxol-5-yl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B2734070.png)
![(E)-2-((4-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2734072.png)
